DHODH Inhibition: 2-Amino Anchor vs. Des-Amino Analog
Patent US8691852B2 explicitly defines the 5-aryl-2-amino substitution on the nicotinic acid core as essential for DHODH inhibition. Within the exemplified series, compounds containing the 2-amino group exhibit IC50 values < 100 nM against recombinant human DHODH, whereas the corresponding 2-unsubstituted analogs (e.g., 5-(2-benzyloxyphenyl)nicotinic acid, CAS 893740-64-2) show > 10-fold reduction in potency or are inactive under the same assay conditions [1]. This differential emerges because the 2-amino group hydrogen-bonds with a conserved tyrosine residue in the ubiquinone binding pocket [1].
| Evidence Dimension | DHODH enzyme inhibition IC50 |
|---|---|
| Target Compound Data | Representative 2-amino-5-aryl analogs: IC50 < 100 nM (human DHODH recombinant enzyme assay) [1] |
| Comparator Or Baseline | Des-amino analog (5-(2-benzyloxyphenyl)nicotinic acid, CAS 893740-64-2): IC50 > 1 µM, or no measurable inhibition, in the same assay format [1] |
| Quantified Difference | ≥ 10-fold improvement in IC50 when 2-amino group is present |
| Conditions | Recombinant human DHODH enzyme, spectrophotometric DCIP-coupled assay, pH 8.0, room temperature [1] |
Why This Matters
This structure-activity relationship provides a quantitative rationale to exclude des-amino analogs and justifies procurement of the specific 2-amino-substituted scaffold for programs targeting DHODH.
- [1] US8691852B2. Amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors. Assignee: Novartis AG. Published 2014. View Source
